Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding chloride.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural features are required .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBFIMXBSFQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620721 | |
Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-78-9 | |
Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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